Papuamide A

描述

属性

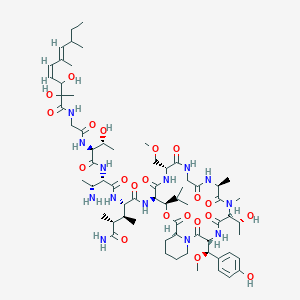

分子式 |

C66H105N13O21 |

|---|---|

分子量 |

1416.6 g/mol |

IUPAC 名称 |

(2R,3S,4S)-4-[[(2S,3R)-3-amino-2-[[(2S,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide |

InChI |

InChI=1S/C66H105N13O21/c1-16-32(4)27-33(5)20-25-44(83)66(12,97)65(96)70-29-46(85)73-49(38(10)80)59(90)75-48(36(8)67)58(89)74-47(34(6)35(7)55(68)86)57(88)76-50-53(31(2)3)100-64(95)43-19-17-18-26-79(43)63(94)51(54(99-15)40-21-23-41(82)24-22-40)77-61(92)52(39(11)81)78(13)62(93)37(9)71-45(84)28-69-56(87)42(30-98-14)72-60(50)91/h20-25,27,31-32,34-39,42-44,47-54,80-83,97H,16-19,26,28-30,67H2,1-15H3,(H2,68,86)(H,69,87)(H,70,96)(H,71,84)(H,72,91)(H,73,85)(H,74,89)(H,75,90)(H,76,88)(H,77,92)/b25-20-,33-27+/t32?,34-,35+,36+,37-,38+,39+,42+,43-,44?,47-,48-,49-,50+,51+,52-,53+,54+,66?/m0/s1 |

InChI 键 |

MKAKHXFSEWECNW-UCTGYWDFSA-N |

手性 SMILES |

CCC(C)/C=C(\C)/C=C\C(C(C)(C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O |

规范 SMILES |

CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O |

同义词 |

papuamide A |

产品来源 |

United States |

科学研究应用

Antiviral Activity

HIV Inhibition

Papuamide A has been extensively studied for its anti-HIV properties. Research indicates that it exhibits cytoprotective activity against HIV-1 in vitro. The mechanism of action involves inhibiting viral entry into host cells, which is crucial for preventing the spread of the virus. Studies have shown that this compound selectively binds to phosphatidylserine on the viral membrane, contributing to its virucidal activity without targeting key proteins involved in the viral entry process .

In a study conducted by researchers, this compound was found to inhibit both X4 and R5 tropic strains of HIV, showcasing its broad-spectrum antiviral activity. The compound's ability to prevent HIV-induced cytopathicity highlights its potential as a therapeutic agent in HIV treatment .

Cytotoxicity

Brine Shrimp Assay

this compound has demonstrated cytotoxic effects against various cell lines. In brine shrimp assays, it exhibited significant toxicity with an LD50 (lethal dose for 50% of the population) ranging from 92 to 106 μg/mL for related compounds . This cytotoxicity suggests potential applications in cancer research, where compounds that can selectively kill cancer cells are highly sought after.

Structural Characteristics and Mechanism of Action

This compound is characterized by its unique cyclic structure and specific amino acid composition, which includes rare residues such as 3,4-dimethylglutamine and β-methoxytyrosine. These structural features contribute to its biological activities and make it a valuable subject for further research into novel drug development .

Potential Therapeutic Uses

Drug Development

Given its antiviral and cytotoxic properties, this compound is being investigated as a lead compound for drug development against viral infections and possibly certain types of cancer. Its ability to inhibit HIV entry positions it as a candidate for further exploration in the development of antiviral therapies.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with related compounds such as Papuamides B, C, and D. The following table summarizes their biological activities:

| Compound | Source | Anti-HIV Activity | Cytotoxicity (LD50 μg/mL) |

|---|---|---|---|

| This compound | Theonella swinhoei | Yes | 92-106 |

| Papuamide B | Theonella mirabilis | Yes | Not specified |

| Papuamide C | Theonella swinhoei | Moderate | Not specified |

| Papuamide D | Theonella mirabilis | Moderate | Not specified |

化学反应分析

Structural Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₆₆H₁₀₃N₁₂O₂₀ |

| Molecular Weight | 1383.74 g/mol |

| Specific Rotation | [α]₂₅ᴰ +68.5 (c 0.07, MeOH) |

| HOMO-LUMO Gap | 4.8651 eV |

Computational Reactivity Analysis

Conceptual Density Functional Theory (CDFT) studies revealed Papuamide A's reactivity descriptors:

| Descriptor | This compound |

|---|---|

| Electronegativity | 3.8005 |

| Global Hardness | 4.8651 |

| Electrophilicity | 1.4844 |

These values indicate nucleophilic regions at the Dhtda moiety and electrophilic sites near the β-methoxytyrosine residue .

Bioactivity Mechanism

a. Anti-HIV Activity

this compound inhibits HIV-1 infection in T-lymphoblastoid cells (EC₅₀ ≈ 4 ng/mL) by targeting viral envelope proteins, as evidenced by surface plasmon resonance (SPR) binding studies .

b. Antifungal Mechanism

It disrupts Candida albicans membranes by binding to phosphatidylserine (PS), leading to cell permeabilization and death. This activity is antagonized by SB-224289, which alters membrane PS asymmetry .

Key Findings and Implications

-

Synthetic Challenges : The Dhtda moiety's stereochemistry and macrocyclization steps are critical bottlenecks, requiring highly selective methods .

-

Therapeutic Potential : Its dual antiviral/anticancer profile warrants further drug development, though bioavailability and pharmacokinetics remain under study .

-

Structural Insights : Computational models highlight the Dhtda residue as a reactive hotspot, suggesting it may mediate bioactivity .

This multifaceted approach underscores this compound's complexity and its potential as a lead compound for infectious disease therapies.

常见问题

Q. What experimental methodologies are recommended for structural elucidation of Papuamide A?

Structural elucidation of this compound, a cyclic depsipeptide with antiviral and cytotoxic properties, requires a combination of advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, such as COSY, NOESY, and HSQC) is critical for determining peptide sequence and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Additionally, Marfey’s analysis can resolve D/L-amino acid configurations . For isolation, reverse-phase HPLC paired with marine sponge extraction protocols is standard, though solvent selection (e.g., methanol/dichloromethane) must optimize yield while preserving structural integrity .

Q. How can researchers validate the bioactivity of this compound in antiviral assays?

Bioactivity validation should follow dose-response experiments using cell-based assays (e.g., HIV-1 inhibition in TZM-bl cells) with appropriate controls (e.g., azidothymidine as a positive control). EC50 values must be calculated using nonlinear regression models (e.g., GraphPad Prism). Replicate experiments (n ≥ 3) and cytotoxicity assays (e.g., MTT on Vero cells) are essential to distinguish specific antiviral effects from general toxicity .

Q. What are the primary challenges in sourcing this compound for experimental studies?

this compound is naturally sourced from marine sponges (Theonella swinhoei and Siliquariaspongia mirabilis), but limited natural abundance and ecological collection restrictions necessitate synthetic or semi-synthetic approaches. Researchers should document geographic collection permits and adhere to Nagoya Protocol guidelines for marine biodiversity access .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies in bioactivity (e.g., varying IC50 values across studies) often arise from differences in assay conditions (e.g., cell lines, viral strains) or compound purity. Researchers should:

Q. What strategies optimize the total synthesis of this compound given its structural complexity?

this compound’s macrocyclic structure and nonribosomal amino acids (e.g., β-methoxytyrosine) pose synthetic challenges. Key strategies include:

- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection for linear peptide assembly.

- Macrocyclization via high-dilution conditions to minimize oligomerization.

- Chemoselective oxidation for β-methoxytyrosine incorporation. Recent advances in flow chemistry and microwave-assisted synthesis may improve yield and scalability .

Q. How can molecular docking studies be designed to investigate this compound’s mechanism of action?

Molecular docking requires:

- A high-resolution crystal structure of the target (e.g., HIV-1 gp120 or phospholipid membranes).

- Parameterization of this compound’s conformation (from NMR or DFT calculations).

- Use of software like AutoDock Vina or Schrödinger Maestro with explicit solvent models. Validation via mutagenesis studies (e.g., alanine scanning of gp120 residues) strengthens mechanistic hypotheses .

Q. What analytical approaches address batch-to-batch variability in this compound isolation?

Variability can be mitigated by:

- Implementing Quality-by-Design (QbD) principles for extraction (e.g., DOE to optimize pH, temperature).

- Using hyphenated techniques like LC-MS-SPE-NMR for real-time monitoring.

- Establishing reference standards via collaborative repositories (e.g., NCI’s Natural Products Branch) .

Methodological Frameworks for Research Design

How to formulate a FINERMAPS-compliant research question for this compound studies?

Apply the FINERMAPS criteria:

- Feasible : Ensure access to marine samples or synthetic intermediates.

- Interesting : Target understudied mechanisms (e.g., membrane disruption vs. protein binding).

- Novel : Explore hybrid analogs combining this compound with other marine peptides.

- Ethical : Adhere to ABS (Access and Benefit-Sharing) frameworks for marine resources.

- Relevant : Align with global health priorities (e.g., antiviral resistance).

- Measurable : Define quantitative endpoints (e.g., EC50, LC50).

- Actionable : Partner with synthetic biology labs for scalable production .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/LC50. For comparative studies, apply ANOVA with post-hoc Tukey tests. Bayesian hierarchical models are recommended for meta-analyses of heterogeneous datasets .

Tables: Key Data for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。